C28H20BrN3O7

Description

C₂₈H₂₀BrN₃O₇ is a brominated aromatic compound featuring a complex structure with multiple functional groups, including a bromine atom, amine groups, and oxygen-containing moieties. Bromine incorporation likely enhances electrophilic reactivity and molecular weight, influencing solubility and biological interactions such as blood-brain barrier (BBB) permeability .

Properties

Molecular Formula |

C28H20BrN3O7 |

|---|---|

Molecular Weight |

590.4 g/mol |

IUPAC Name |

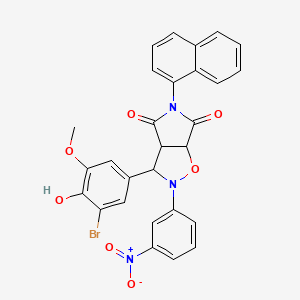

3-(3-bromo-4-hydroxy-5-methoxyphenyl)-5-naphthalen-1-yl-2-(3-nitrophenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |

InChI |

InChI=1S/C28H20BrN3O7/c1-38-22-13-16(12-20(29)25(22)33)24-23-26(39-31(24)17-8-5-9-18(14-17)32(36)37)28(35)30(27(23)34)21-11-4-7-15-6-2-3-10-19(15)21/h2-14,23-24,26,33H,1H3 |

InChI Key |

LOXKQPFLISBJHP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC(=C1)C2C3C(C(=O)N(C3=O)C4=CC=CC5=CC=CC=C54)ON2C6=CC(=CC=C6)[N+](=O)[O-])Br)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C28H20BrN3O7 typically involves multi-step organic reactions. One common approach is the bromination of a precursor molecule, followed by a series of substitution and addition reactions to introduce the desired functional groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale chemical reactors where the reactions are carried out under controlled conditions. The use of automated systems for monitoring and adjusting reaction parameters is crucial to maintain consistency and efficiency. Purification processes such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

C28H20BrN3O7: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxides, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into simpler molecules or alter its functional groups.

Substitution: The bromine atom in the compound can be substituted with other atoms or groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) and sulfuric acid (H2SO4) facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

C28H20BrN3O7: has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which C28H20BrN3O7 exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to changes in cellular functions. Detailed studies on its binding affinity and molecular interactions help elucidate its mode of action.

Comparison with Similar Compounds

Structural and Functional Differences:

- Bromine Substitution: C₂₈H₂₀BrN₃O₇ contains a bromine atom absent in C₂₈H₂₀N₂O₈, increasing its molecular weight by ~80 g/mol. This substitution enhances lipophilicity (log P ~2.15 vs. ~1.64 for non-brominated analogs) and may reduce aqueous solubility .

- Nitrogen Content : The additional nitrogen in C₂₈H₂₀BrN₃O₇ could improve hydrogen-bonding capacity, affecting crystallinity or protein-binding affinity.

Compound 2: (3-Bromo-5-chlorophenyl)boronic Acid (C₆H₅BBrClO₂)

Structural and Functional Differences:

- Molecular Complexity : C₂₈H₂₀BrN₃O₇ has a larger aromatic core and more functional groups, leading to higher molecular weight (638.3 g/mol vs. 235.3 g/mol) and reduced synthetic accessibility (score 2.07 vs. 1.0) .

- Biological Interactions : The boronic acid group in C₆H₅BBrClO₂ enables Suzuki-Miyaura coupling, whereas C₂₈H₂₀BrN₃O₇’s amine/oxygen groups may favor hydrogen bonding or enzymatic interactions.

Property Comparison:

Functional Comparison with Analogous Compounds

Reactivity and Stability

- Bromine vs.

- Aromatic Systems : The extended conjugation in C₂₈H₂₀BrN₃O₇ may enhance UV absorption properties compared to smaller analogs like C₆H₅BBrClO₂, making it suitable for optoelectronic applications .

Data Tables for Key Properties

Biological Activity

The compound with the molecular formula C28H20BrN3O7 is a complex organic molecule that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Understanding its biological activity is crucial for potential applications in therapeutic settings. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound consists of a large aromatic system, which is often associated with significant biological activity. The presence of bromine (Br), nitrogen (N), and oxygen (O) atoms contributes to its unique reactivity and interaction with biological targets.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of compounds similar to this compound. The mechanisms often involve disrupting bacterial cell walls or inhibiting essential enzymes.

- Study Findings : A study evaluated the antimicrobial efficacy of various brominated compounds against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures exhibited significant inhibition zones, suggesting potential applications in treating infections caused by resistant strains .

Antioxidant Properties

Antioxidant activity is another critical aspect of the biological profile of this compound. The ability to scavenge free radicals can contribute to its therapeutic potential.

- Research Data : In vitro assays have demonstrated that compounds with high aromatic content possess substantial antioxidant capabilities. For instance, the DPPH assay showed that certain derivatives exhibited IC50 values comparable to well-known antioxidants .

Cytotoxicity Studies

Cytotoxicity assays are essential for assessing the safety profile of new compounds.

- Case Study : A recent study investigated the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. The results indicated that this compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 25 | Apoptosis induction |

| A549 (Lung) | 30 | Cell cycle arrest |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds similar to this compound have been shown to inhibit key enzymes involved in metabolic pathways in bacteria and cancer cells.

- DNA Interaction : The aromatic nature allows for intercalation into DNA, potentially leading to disruption of replication processes.

- Reactive Oxygen Species Generation : Some studies suggest that this compound may induce oxidative stress in target cells, leading to cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.